REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.N[C:13]1NC=CN=1.C[O-].[Na+].C([O:24][CH:25]([CH3:36])[C:26](=O)[CH2:27][CH:28](OCC)OCC)(=O)C.Cl.C>CCOC(C)=O.CCO>[N:8]1[CH:9]=[CH:10][N:11]2[CH:28]=[CH:27][C:26]([C:25]([OH:24])([CH3:36])[CH3:13])=[N:6][C:7]=12 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
84.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC=1NC=CN1.NC=1NC=CN1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
NaOMe
|
Quantity
|
69.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
4-acetoxy-1,1-diethoxy-4-methyl-3-butanone
|
Quantity
|
253.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(CC(OCC)OCC)=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 °C
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was stirred at 24° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 l round-bottomed flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was 46° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 45 min
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 50° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining a reaction temperature of about 45° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained at 60° C. for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
ADDITION
|
Details
|
(9.0 g) was added
|
Type
|
STIRRING
|
Details
|
the slurry was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration through a pad of Solka-floc
|
Type
|
WASH
|
Details
|
the cake was rinsed with EtOH (200 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to about 200 ml by rotary evaporation
|
Type
|
ADDITION
|
Details
|
300 ml of EtOAc was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to about 300 ml
|
Type
|
CUSTOM
|
Details
|
forming during the process
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The solids were collected on a frit
|
Type
|
WASH
|
Details
|
rinsed with cold EtOAc (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried overnight under vacuum at 22° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1N=C(C=C2)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 g | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |